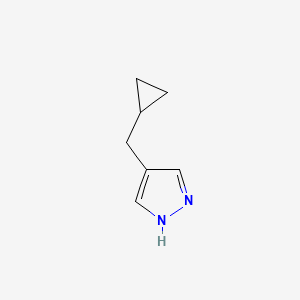
4-(cyclopropylmethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylmethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms The cyclopropylmethyl group is a three-membered ring attached to a methyl group, which is then connected to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylmethyl hydrazine with 1,3-diketones or β-ketoesters can yield the desired pyrazole derivative. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial synthesis.
化学反応の分析
Types of Reactions
4-(cyclopropylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
科学的研究の応用
4-(cyclopropylmethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-(cyclopropylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to the compound’s overall activity.
類似化合物との比較
4-(cyclopropylmethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-methyl-1H-pyrazole: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
4-(cyclopropylmethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to variations in reactivity and applications.
4-(cyclopropylmethyl)-1H-pyrrole: Features a pyrrole ring, which can affect the compound’s electronic properties and interactions.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the cyclopropylmethyl group, which imparts distinct chemical and biological characteristics.
特性
分子式 |
C7H10N2 |
|---|---|
分子量 |
122.17 g/mol |
IUPAC名 |
4-(cyclopropylmethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H10N2/c1-2-6(1)3-7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) |
InChIキー |
NLMOBTBCGICDMI-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




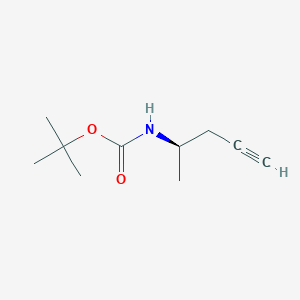
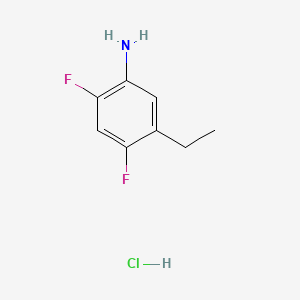
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)

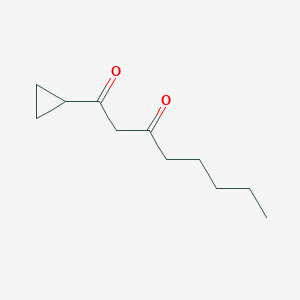
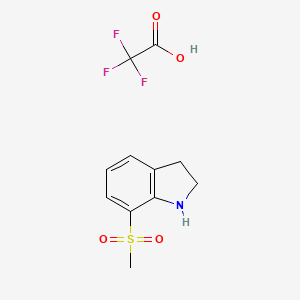



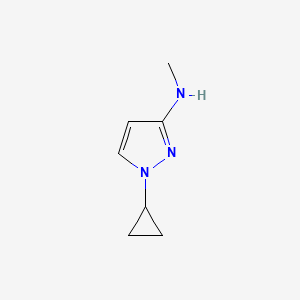
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
